3-Carboethoxy-3'-methoxybenzophenone
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Overview
Description
3-Carboethoxy-3’-methoxybenzophenone is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol. It belongs to the class of benzophenones, which are known for their diverse applications in various fields due to their unique physical and chemical properties.
Preparation Methods
The synthesis of 3-Carboethoxy-3’-methoxybenzophenone typically involves the esterification of 3-methoxybenzoic acid with ethanol in the presence of a catalyst, followed by a Friedel-Crafts acylation reaction with benzoyl chloride . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Carboethoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Carboethoxy-3’-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Carboethoxy-3’-methoxybenzophenone exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways depend on the context of its use, such as in biochemical assays or as a synthetic intermediate .
Comparison with Similar Compounds
3-Carboethoxy-3’-methoxybenzophenone can be compared with other benzophenones like:
Benzophenone: A simpler structure without the methoxy and carboethoxy groups, used widely in UV filters and as a photoinitiator.
4-Hydroxybenzophenone: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
3,4-Dimethoxybenzophenone: Has two methoxy groups, offering different reactivity and applications.
Properties
IUPAC Name |
ethyl 3-(3-methoxybenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTNPGDYZNLHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641473 |
Source
|
Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-62-6 |
Source
|
Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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